molecular formula C12H17BrO B079652 1-(5-Bromopentyl)-4-methoxybenzene CAS No. 14469-84-2

1-(5-Bromopentyl)-4-methoxybenzene

Cat. No.: B079652
CAS No.: 14469-84-2
M. Wt: 257.17 g/mol
InChI Key: INBIEXZCBBDGHT-UHFFFAOYSA-N
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Description

1-(5-Bromopentyl)-4-methoxybenzene is an organic compound that features a benzene ring substituted with a methoxy group at the para position and a bromopentyl chain at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopentyl)-4-methoxybenzene typically involves the alkylation of 4-methoxybenzene (anisole) with 1,5-dibromopentane. The reaction is usually carried out in the presence of a strong base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure better control over reaction parameters and to enhance yield and purity. The use of phase-transfer catalysts can also be employed to improve the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopentyl)-4-methoxybenzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The bromopentyl chain can be reduced to a pentyl chain using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Products like 1-(5-azidopentyl)-4-methoxybenzene or 1-(5-thiopentyl)-4-methoxybenzene.

    Oxidation: 1-(5-Bromopentyl)-4-hydroxybenzene.

    Reduction: 1-(5-Pentyl)-4-methoxybenzene.

Scientific Research Applications

1-(5-Bromopentyl)-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromopentyl)-4-methoxybenzene largely depends on its interaction with specific molecular targets. For instance, in receptor binding studies, the compound may act as a ligand that binds to a receptor, triggering a biological response. The bromopentyl chain can facilitate the interaction with hydrophobic pockets of the receptor, while the methoxy group can participate in hydrogen bonding or other electrostatic interactions.

Comparison with Similar Compounds

    1-(5-Bromopentyl)-4-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-(5-Pentyl)-4-methoxybenzene: Similar structure but with a pentyl chain instead of a bromopentyl chain.

Uniqueness: 1-(5-Bromopentyl)-4-methoxybenzene is unique due to the presence of both a bromopentyl chain and a methoxy group, which confer distinct reactivity and interaction profiles compared to its analogs. The bromine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-(5-bromopentyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO/c1-14-12-8-6-11(7-9-12)5-3-2-4-10-13/h6-9H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBIEXZCBBDGHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370811
Record name 1-(5-bromopentyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14469-84-2
Record name 1-(5-bromopentyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14469-84-2
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